4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 67130-52-3; molecular formula: C₇H₁₀N₆S) is a heterocyclic compound combining 1,2,4-triazole and pyrazole moieties . Its core structure features an amino group at position 4, a thiol group at position 3, and a 3,5-dimethylpyrazole substituent at position 5 of the triazole ring. This compound serves as a versatile synthon for synthesizing Schiff bases, triazolothiadiazines, and other derivatives with applications in medicinal chemistry, particularly in antimicrobial, antitumor, and antioxidant research .
The dimethylpyrazole group enhances steric and electronic properties, influencing reactivity and biological interactions. For example, the methyl groups may improve lipophilicity, aiding membrane penetration in antimicrobial contexts .
Properties
IUPAC Name |
4-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-4-3-5(2)13(11-4)6-9-10-7(14)12(6)8/h3H,8H2,1-2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSLPHUVSWMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=S)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and carbon disulfide.
Coupling of Pyrazole and Triazole Rings: The final step involves coupling the pyrazole and triazole rings through a thiol linkage, often using sulfur-containing reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of triazole compounds exhibit promising antifungal properties. For instance, a study synthesized a series of pyridine-sulfonamide derivatives that incorporated triazole moieties, showing enhanced efficacy against various Candida species compared to fluconazole. The minimum inhibitory concentration (MIC) values for these compounds were ≤ 25 µg/mL, indicating potent antifungal activity against strains isolated from patients with mycosis .
Antiviral Activity
The compound has been investigated for its potential antiviral properties. A related study synthesized derivatives based on the triazole scaffold that were tested for activity against coronaviruses and exhibited significant antiviral effects. The mechanism of action involved the inhibition of viral replication pathways, highlighting the compound's potential as a therapeutic agent in combating viral infections .
Anticancer Research
The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit tubulin polymerization, a critical process in cancer cell division. A study involving novel triazole derivatives showed that certain compounds effectively inhibited the growth of tumor cell lines at sub-micromolar concentrations. These compounds also demonstrated activity against multidrug-resistant cancer cells and inhibited tumor growth in xenograft models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction mechanisms. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Antioxidant Activity
Antimicrobial and Antitumor Activity
- Target Compound Derivatives : Triazolothiadiazines derived from its dimethylpyrazole variant showed tunable antiviral and antitumor activities depending on phenyl substituents .
- Fluorinated Schiff Bases: Analogues with pyrazinyl-triazole-thiol cores (e.g., compounds 60–62) exhibited MIC values of 5.1–21.7 µg/mL against P. aeruginosa, suggesting that electron-withdrawing fluorine atoms enhance antimicrobial potency .
- Quinoline Derivative: Demonstrated reactivity with aldehydes to form bioactive Schiff bases, though specific MIC values are unreported .
Physicochemical and Reactivity Comparisons
Biological Activity
4-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural characteristics of both pyrazole and triazole rings, which are known for their potential pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with similar compounds.
The biological activity of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol is largely attributed to its ability to interact with various biochemical pathways.
Key Mechanisms:
- Antiviral Activity: Similar compounds have shown significant antiviral effects, potentially inhibiting viral replication through interference with viral enzymes .
- Antitumoral Properties: The compound has been associated with antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition: It has demonstrated inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with its anti-proliferative properties .
Biological Activities
The compound exhibits a range of biological activities that can be summarized as follows:
Synthesis Methods
The synthesis of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
- Formation of the Pyrazole Ring: Reacting 3,5-dimethyl-1H-pyrazole with suitable reagents.
- Formation of the Triazole Ring: Cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Coupling Reaction: The final step involves coupling the pyrazole and triazole rings through a thiol linkage using sulfur-containing reagents .
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol against other similar compounds. Research indicates that derivatives with minor structural modifications can enhance biological activity. For instance:
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antifungal Activity Study: A comparative analysis showed that synthesized triazolothiadiazines exhibited superior antifungal activity against Candida species compared to ketoconazole .
- Antitumoral Efficacy: In vitro tests on MCF-7 and MDA-MB-231 breast cancer cell lines revealed significant cytotoxic effects attributed to the compound's ability to inhibit cell proliferation .
- Enzyme Inhibition Study: The inhibition of h-TNAP and h-IAP by the compound suggests its potential role in cancer therapy by promoting apoptosis in cancer cells while sparing normal cells .
Q & A
Q. Advanced
- Cross-Validation : Repeat analyses using complementary techniques (e.g., ¹H-NMR with 13C-NMR).
- Crystallography : Resolve ambiguities via X-ray diffraction for unambiguous structural confirmation.
- Batch Comparison : Analyze reaction conditions (e.g., solvent purity, temperature gradients) to identify variability sources .
How does the choice of substituents in S-alkylation affect the compound's bioactivity?
Advanced
S-alkylation with fluorophenyl or hydrophobic groups enhances antifungal activity by improving lipophilicity and membrane penetration. For example:
- 3-Fluorophenyl Derivatives : Show higher binding affinity to fungal cytochrome P450 enzymes.
- Methyl Groups : Improve metabolic stability but may reduce solubility.
Rational design should balance steric effects and electronic properties to optimize target interactions .
What considerations are critical when designing a multi-step synthesis involving heterocyclic intermediates?
Q. Advanced
- Intermediate Stability : Protect reactive groups (e.g., -NH₂) during subsequent steps.
- Solvent Compatibility : Use aprotic solvents (e.g., DMF) for nucleophilic substitutions.
- Purification : Employ column chromatography or recrystallization after each step to isolate intermediates.
- Reaction Monitoring : Use TLC or in-situ IR to track progress and minimize side products .
What are the common challenges in purifying thiol-containing triazole derivatives?
Q. Basic
- Oxidation : Thiol groups are prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
- Solubility : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., ethanol-water).
- Byproducts : Remove unreacted aldehydes via repeated washing with cold ethanol .
How to optimize reaction conditions for high-yield synthesis of Schiff base derivatives?
Q. Advanced
- Catalysis : Add a catalytic amount of acetic acid to accelerate imine formation.
- Temperature : Reflux at 80–90°C ensures complete condensation without decomposition.
- Stoichiometry : Maintain a 1:1 molar ratio of aldehyde to thiol to minimize side reactions.
- Workup : Quench reactions with ice-water to precipitate products efficiently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
